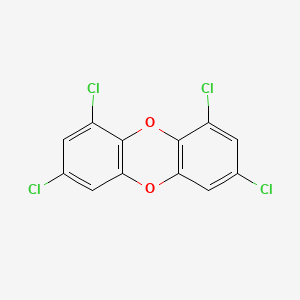
1,3,7,9-Tetrachlorodibenzo-P-dioxin
説明
1,3,7,9-Tetrachlorodibenzo-P-dioxin (TCDD) is a highly toxic environmental pollutant and a member of the dioxin family. It is a persistent and bioaccumulative environmental contaminant that is known to cause a variety of adverse health effects in humans and animals. TCDD is a byproduct of combustion and industrial processes, and can also be found in certain foods. It is one of the most studied and well-known environmental pollutants due to its potential for causing serious health effects.
科学的研究の応用
Molecular Biology
In molecular biology, 1,3,7,9-Tetrachlorodibenzo-P-dioxin serves as a model compound to study the biochemical and toxic effects of halogenated aromatic hydrocarbons. It is used to investigate the mechanisms of action at the molecular level, including how it interacts with cellular receptors, alters gene expression, and affects cell-cycle regulation .
作用機序
Target of Action
The primary target of 1,3,7,9-Tetrachlorodibenzo-P-dioxin (TCDD) is the Aryl Hydrocarbon Receptor (AhR) . This receptor is a transcription factor present in all cells and is involved in the regulation of gene expression . Another target is the Estrogen receptor , which plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
TCDD interacts with its targets, primarily the AhR, leading to changes in gene expression. High doses of TCDD can either increase or decrease the expression of several hundred genes . The structure of TCDD consists of two benzene rings joined by two oxygen bridges, making the compound an aromatic diether .
Biochemical Pathways
The formation pathways of TCDD from its precursor molecule 2,4,5-trichlorophenol (2,4,5-TCP) have been explored, delving into three reaction mechanisms: free-radical, direct condensation, and anionic . A new fungus strain was isolated that can degrade TCDD to form intermediates, including 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydrooxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene, and β-ketoadipic acid .
Pharmacokinetics
Due to its lipophilic properties, it is known to bioaccumulate in the fatty tissues of animals and humans . Its molecular weight is 321.971 g/mol .
Result of Action
TCDD exposure promotes immunosuppression via modulations in the cecal metabolome . Oxidation produces epoxide carcinogens that are rapidly detoxified by conjugation, but some molecules may escape to the nucleus of the cell and bind to DNA causing a mutation, resulting in cancer initiation .
Action Environment
TCDD is a persistent organic pollutant and can persist in the environment for more than 100 years . It is primarily anthropogenic and contributes to toxic, persistent organic pollution in the environment . Its production and release into the environment are regulated in most areas due to its status as a persistent organic pollutant .
特性
IUPAC Name |
1,3,7,9-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)18-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGYHLJVDHUACM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074070 | |
| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7,9-Tetrachlorodibenzo-P-dioxin | |
CAS RN |
62470-53-5, 116889-70-4 | |
| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062470535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116889-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,7,9-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F575L1CA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What were the findings regarding the presence of dioxins in kraft pulp mill process water?
A: Research examining process water from a kraft pulp mill utilizing oxygen delignification and chlorine or chlorine dioxide bleaching revealed the presence of 2,3,7,8-tetrachlorodibenzofuran (TCDF) at concentrations at or below 0.5 pg/L []. The study also indicated that the primary source of 1,3,6,8- and 1,3,7,9-tetrachlorodibenzo-p-dioxins in the process water was likely agricultural chemicals present in the river water supply [].
Q2: What are the implications of the identified dioxin levels in the context of environmental water quality?
A: The research was conducted in the context of newly implemented environmental water quality standards in Japan, which mandate that the total concentration of dioxins (including polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and coplanar polychlorinated biphenyls (PCBs)) not exceed 1 pg-TEQ/L []. The findings suggest that while TCDF levels were within acceptable limits, the presence of 1,3,6,8- and 1,3,7,9-tetrachlorodibenzo-p-dioxins from external sources like agricultural runoff is a concern for maintaining water quality standards.
Q3: Are there computational studies exploring the formation of these specific dioxins?
A: Yes, computational studies using methods like G3MP2B3 have been conducted to investigate the thermochemical properties of intermediates involved in the gas-phase formation of 1,3,6,8- and 1,3,7,9-tetrachlorodibenzo-p-dioxins from 2,4,6-trichlorophenol []. These studies shed light on the potential formation pathways of these dioxins and can contribute to understanding their presence in various environments, including industrial process water.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



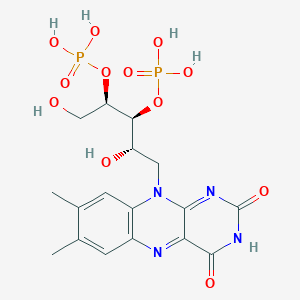


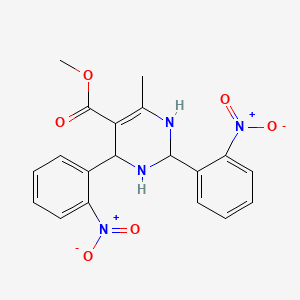

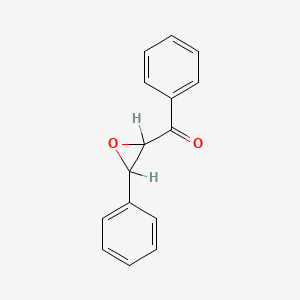
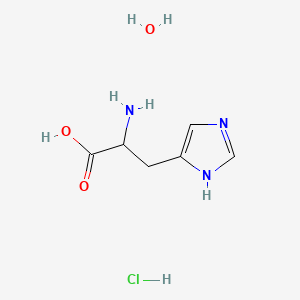
![[(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane)](/img/structure/B1142247.png)